ジミラセタム

概要

説明

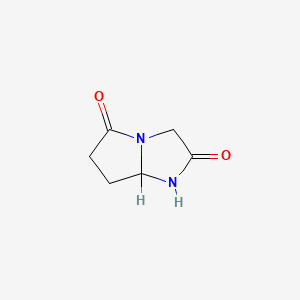

ジミラセタムは、ラセタムファミリーに属するノオトロピック薬です。認知機能を向上させる可能性があり、神経障害性疼痛に対する効果について研究されています。 ジミラセタムの化学構造は、ピロロイミダゾールコアを特徴とするため、ラセタムファミリーの中でユニークな存在です .

科学的研究の応用

Chemistry: Dimiracetam is used as a model compound in studying the reactivity and stability of pyrroloimidazole derivatives.

Biology: It has been investigated for its effects on neurotransmitter release and synaptic plasticity.

Medicine: Dimiracetam has shown promise in the treatment of neuropathic pain, cognitive disorders, and depression. .

Industry: Dimiracetam’s unique chemical properties make it a valuable compound in the development of new pharmaceuticals and therapeutic agents

作用機序

ジミラセタムは、脳内の神経伝達物質、特にグルタミン酸の放出を調節することで効果を発揮します。 海馬シナプトソームからの[3H]D-アスパラギン酸の放出のNMDA誘発性増加を阻害し、これは認知機能向上作用と神経障害性疼痛抑制作用に関連しています . 関与する分子標的と経路には、NMDA受容体とその関連するシグナル伝達経路が含まれます .

類似の化合物との比較

ジミラセタムは、ピラセタム、オキサセタム、アニラセタム、プラミセタム、フェニルピラセタムなどの他の化合物を含むラセタムファミリーの一部です . これらの化合物と比較して、ジミラセタムはユニークなピロロイミダゾールコアを持っており、これがその独特の薬理学的プロファイルを寄与しています。 他のラセタムは主に認知機能の向上に使用されますが、ジミラセタムは神経障害性疼痛の治療におけるさらなる可能性を持っているため、他の化合物とは一線を画しています .

類似の化合物には、次のようなものがあります。

ピラセタム: 認知機能向上作用で知られています。

オキサセタム: 神経保護作用で知られています。

アニラセタム: 不安解消作用と認知機能向上作用について研究されています。

プラミセタム: 記憶力と学習能力の向上における有効性が注目されています。

フェニルピラセタム: 興奮作用と認知機能向上作用で知られています.

ジミラセタムのユニークな構造と幅広い治療の可能性は、研究と臨床の両方において貴重な化合物となっています。

生化学分析

Biochemical Properties

Dimiracetam is known to interact with the NMDA receptor . It negatively modulates NMDA-induced glutamate release in rat spinal cord synaptosomal preparations

Cellular Effects

Dimiracetam has been observed to have effects on various types of cells and cellular processes. It has been used in trials studying the treatment of neuropathic pain, indicating its potential influence on nerve cells

Molecular Mechanism

It is known to interact with the NMDA receptor , but the specifics of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are still being studied.

Dosage Effects in Animal Models

In animal models, Dimiracetam has shown efficacy in models of neuropathic pain . The effects of Dimiracetam vary with different dosages, and it has been observed to be more effective than a single enantiomer in the sodium monoiodoacetate (MIA) paradigm of painful osteoarthritis

準備方法

ジミラセタムは、4-オキソブタン酸エステルとグリシンアミドを、制御されたpH条件下で縮合させるワンポット反応によって合成することができます。 この反応は、水溶液または無水の低級アルコール溶液のいずれかで実施できます . ジミラセタムの工業生産は、同様の合成経路に従い、高純度と良好な収率が保証されます .

化学反応の分析

ジミラセタムは、次のようなさまざまな化学反応を起こします。

酸化: ジミラセタムは、特定の条件下で酸化され、対応する酸化された誘導体を生成することができます。

還元: 還元反応は、ジミラセタムをその還元形に変換することができます。

置換: ジミラセタムは、適切な条件下で官能基が他の基に置換される置換反応を起こすことができます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤などがあります。 これらの反応によって生成される主な生成物は、使用する特定の条件と試薬によって異なります .

科学研究の応用

類似化合物との比較

Dimiracetam is part of the racetam family, which includes other compounds such as piracetam, oxiracetam, aniracetam, pramiracetam, and phenylpiracetam . Compared to these compounds, dimiracetam has a unique pyrroloimidazole core, which contributes to its distinct pharmacological profile. While other racetams are primarily used for cognitive enhancement, dimiracetam’s additional potential in treating neuropathic pain sets it apart .

Similar compounds include:

Piracetam: Known for its cognitive-enhancing effects.

Oxiracetam: Used for its neuroprotective properties.

Aniracetam: Studied for its anxiolytic and cognitive-enhancing effects.

Pramiracetam: Noted for its potency in improving memory and learning.

Phenylpiracetam: Recognized for its stimulant and cognitive-enhancing properties.

Dimiracetam’s unique structure and broader therapeutic potential make it a valuable compound in both research and clinical settings.

特性

IUPAC Name |

3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-a]imidazole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c9-5-3-8-4(7-5)1-2-6(8)10/h4H,1-3H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXXOHPHLNROBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2C1NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20869732 | |

| Record name | Dimiracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126100-97-8 | |

| Record name | Dimiracetam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126100-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimiracetam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126100978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimiracetam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13018 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dimiracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMIRACETAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AW7F70MZO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。